molecular formula C18H10BrNO2 B15020725 2-(3-bromophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione

2-(3-bromophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione

Cat. No.: B15020725
M. Wt: 352.2 g/mol
InChI Key: BWJAMSRLFQWPBG-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-1H,2H,3H-benzo[f]isoindole-1,3-dione is a complex organic compound belonging to the class of isoindoline-1,3-diones These compounds are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromophenyl)-1H,2H,3H-benzo[f]isoindole-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the isoindoline-1,3-dione scaffold . Another method involves the reaction of substituted tetraynes with imidazole derivatives and oxygen, producing multifunctionalized tricyclic isoindole-1,3-diones in good to excellent yields .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of deep eutectic solvents (DES) and concentrated solar radiation (CSR) has been explored to streamline the synthesis process . These methods aim to enhance efficiency and sustainability in the production of isoindoline-1,3-dione derivatives.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-1H,2H,3H-benzo[f]isoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the bromophenyl group or the isoindoline nucleus.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions can produce a wide range of functionalized isoindoline-1,3-diones .

Mechanism of Action

The mechanism of action of 2-(3-bromophenyl)-1H,2H,3H-benzo[f]isoindole-1,3-dione involves its interaction with molecular targets and pathways. Additionally, these compounds inhibit β-amyloid protein aggregation, indicating a potential role in treating Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Bromophenyl)-1H,2H,3H-benzo[f]isoindole-1,3-dione is unique due to its specific bromophenyl substitution, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential in diverse scientific fields make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H10BrNO2

Molecular Weight

352.2 g/mol

IUPAC Name

2-(3-bromophenyl)benzo[f]isoindole-1,3-dione

InChI

InChI=1S/C18H10BrNO2/c19-13-6-3-7-14(10-13)20-17(21)15-8-11-4-1-2-5-12(11)9-16(15)18(20)22/h1-10H

InChI Key

BWJAMSRLFQWPBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C(=O)N(C3=O)C4=CC(=CC=C4)Br

Origin of Product

United States

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